molecular formula C21H20O5S B13720434 (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate CAS No. 1076199-01-3

(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate

Cat. No.: B13720434
CAS No.: 1076199-01-3
M. Wt: 384.4 g/mol
InChI Key: RAEMWWMFRHJUPJ-UHFFFAOYSA-N
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Description

This compound is a sulfonate ester featuring a 5-formyl-2-phenylmethoxyphenyl moiety linked to a 4-methylcyclohexa-1,3-diene ring. Its structure combines electron-withdrawing (formyl, sulfonate) and electron-donating (phenylmethoxy) groups, which may influence its reactivity and solubility. Potential applications include its use as an intermediate in organic synthesis or as a photoactive material due to the conjugated diene system.

Properties

CAS No.

1076199-01-3

Molecular Formula

C21H20O5S

Molecular Weight

384.4 g/mol

IUPAC Name

(5-formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate

InChI

InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-7,9-10,12-14H,8,11,15H2,1H3

InChI Key

RAEMWWMFRHJUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(CC1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate typically involves multiple steps. One common method includes the following steps:

    Formation of the phenylmethoxy group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form phenylmethoxybenzene.

    Introduction of the formyl group: The phenylmethoxybenzene is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.

    Cyclohexa-1,3-diene ring formation: The formylated phenylmethoxybenzene is then reacted with a suitable diene precursor under Diels-Alder reaction conditions to form the cyclohexa-1,3-diene ring.

    Sulfonation: Finally, the compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: (5-Carboxy-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.

    Reduction: (5-Hydroxymethyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Key Structural Features:

  • Formyl group (CHO): Enhances electrophilicity and participates in condensation reactions.
  • Phenylmethoxy group (Ph-O-CH2-): Improves lipophilicity and steric bulk.
  • 4-Methylcyclohexa-1,3-diene sulfonate: The conjugated diene system may enable [4+2] cycloaddition reactions, while the sulfonate group increases water solubility.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related sulfonates and cyclohexadiene derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Functional Groups Solubility (Water) Stability (RT)
(5-Formyl-2-phenylmethoxyphenyl) 4-methyl... ~400 (estimated) Formyl, sulfonate, phenylmethoxy Low Moderate
4-Methylcyclohexa-1,3-diene-1-sulfonic acid ~200 Sulfonic acid, conjugated diene High High
2-Phenylmethoxyphenyl formate ~240 Formate ester, phenylmethoxy Insoluble Low

Key Findings:

Reactivity: The formyl group in the target compound enables nucleophilic additions (e.g., with amines or hydrazines), unlike simpler sulfonates such as 4-methylcyclohexa-1,3-diene-1-sulfonic acid. The phenylmethoxy group reduces hydrolytic stability compared to non-ether analogs.

Spectroscopic Data:

  • ¹H-NMR: The formyl proton would resonate at ~9.8–10.0 ppm, distinct from ester carbonyl protons (~8.0–8.5 ppm) in compounds like 2-phenylmethoxyphenyl formate.
  • UV-Vis: The conjugated diene and aromatic systems likely result in absorption maxima between 250–300 nm, similar to other cyclohexadiene derivatives.

Applications: The compound’s bifunctional nature (electrophilic formyl and sulfonate groups) makes it a candidate for crosslinking reactions, contrasting with mono-functional analogs like 4-methylcyclohexa-1,3-diene-1-sulfonic acid.

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